molecular formula C22H27NO4 B11689914 Propyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate

Propyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate

Cat. No.: B11689914
M. Wt: 369.5 g/mol
InChI Key: JNWPNVHHZXPXKW-UHFFFAOYSA-N
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Description

PROPYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phenoxyacetamide intermediate: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid to form the phenoxyacetic acid, which is then converted to its acyl chloride derivative. This acyl chloride is reacted with 4-aminobenzoic acid to form the phenoxyacetamide intermediate.

    Esterification: The phenoxyacetamide intermediate is then esterified with propanol in the presence of a suitable catalyst to form the final product, PROPYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and amido groups, using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

PROPYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Medicine: It could be explored for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.

    Industry: The compound may find applications in the development of new materials, coatings, or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which PROPYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE: shares similarities with other phenoxyacetamide derivatives and benzoate esters.

    Phenoxyacetamide derivatives: These compounds have similar structural features and may exhibit comparable chemical reactivity and biological activity.

    Benzoate esters: These compounds are known for their diverse applications in various fields, including as preservatives, plasticizers, and intermediates in organic synthesis.

Uniqueness

The uniqueness of PROPYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

propyl 4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C22H27NO4/c1-5-12-26-22(25)17-7-9-18(10-8-17)23-21(24)14-27-20-13-16(4)6-11-19(20)15(2)3/h6-11,13,15H,5,12,14H2,1-4H3,(H,23,24)

InChI Key

JNWPNVHHZXPXKW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

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